Tizoxanide glucuronide sodium salt is a synthetic glycosylate derivative of tizoxanide, a sulfonamide antibacterial agent. This compound is primarily recognized for its role in enhancing the pharmacokinetic profile of tizoxanide, which is used in the treatment of various infections, including those caused by protozoa and certain bacteria. The glucuronidation process improves the solubility and bioavailability of tizoxanide, making it more effective in clinical applications.
Tizoxanide glucuronide sodium salt is derived from tizoxanide through a biochemical modification known as glucuronidation. This process involves the conjugation of tizoxanide with glucuronic acid, facilitated by the enzyme uridine diphosphate-glucuronosyltransferase. The compound falls under the category of glycosylated drugs, which are known for their enhanced pharmacological properties compared to their parent compounds.
The synthesis of tizoxanide glucuronide sodium salt typically involves the following steps:
The reaction conditions typically involve a controlled temperature and pH to optimize yield and minimize side reactions. The glucuronidation process can be monitored using high-performance liquid chromatography to assess conversion rates.
The molecular formula for tizoxanide glucuronide sodium salt is with a molecular weight of approximately 416.38 g/mol. The structure consists of a tizoxanide backbone conjugated to a glucuronic acid moiety, which enhances its solubility and pharmacokinetic properties.
The primary reaction involving tizoxanide glucuronide sodium salt is its formation through glucuronidation. This reaction can be summarized as follows:
This reaction is catalyzed by uridine diphosphate-glucuronosyltransferase, which transfers the glucuronic acid moiety to the hydroxyl group on tizoxanide. The reaction conditions must be optimized to ensure high specificity and yield while preventing hydrolysis or degradation of the active drug.
The mechanism of action for tizoxanide glucuronide sodium salt involves enhancing the pharmacokinetic properties of tizoxanide. Once administered, it undergoes hydrolysis in vivo to release tizoxanide, which exerts its antibacterial effects by inhibiting key metabolic pathways in pathogens. This includes disrupting electron transport chains and interfering with anaerobic metabolism.
Tizoxanide glucuronide sodium salt has several scientific uses:
Nitazoxanide (C₁₂H₉N₃O₅S) undergoes rapid enzymatic hydrolysis in the intestinal lumen and systemic circulation, converting to its pharmacologically active desacetyl metabolite, tizoxanide. This conversion occurs within minutes of oral administration, with a plasma half-life of approximately 6 minutes at 37°C, rendering nitazoxanide itself undetectable in systemic circulation [2] [5] [7]. Tizoxanide, the primary bioactive agent, exhibits broad-spectrum activity against parasites, anaerobic bacteria, and viruses through multiple mechanisms, including inhibition of pyruvate:ferredoxin oxidoreductase (PFOR)-dependent energy metabolism in anaerobic organisms [2] [7]. However, tizoxanide’s high plasma protein binding (>99%) limits its free fraction available for therapeutic activity. Approximately two-thirds of an administered nitazoxanide dose undergoes glucuronidation to form Tizoxanide Glucuronide, Sodium Salt, which retains partial biological activity and serves as a reservoir for enterohepatic recycling [5] [7].
Table 1: Key Metabolites in Nitazoxanide Metabolism
Compound | Molecular Formula | Molecular Weight (g/mol) | Role in Pharmacology |
---|---|---|---|
Nitazoxanide | C₁₂H₉N₃O₅S | 307.28 | Prodrug (rapidly hydrolyzed to tizoxanide) |
Tizoxanide | C₁₀H₇N₃O₄S | 265.24 | Primary bioactive metabolite |
Tizoxanide Glucuronide | C₁₆H₁₄N₃O₁₀S | 416.36 | Conjugated metabolite (partially active) |
Tizoxanide Glucuronide, Sodium Salt | C₁₆H₁₄N₃NaO₁₀S | 463.35 | Water-soluble form for excretion |
Glucuronidation, catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, represents the dominant metabolic pathway for tizoxanide elimination. This conjugation reaction occurs primarily in the liver and small intestine, where glucuronic acid from UDP-glucuronic acid is transferred to the phenolic hydroxyl group of tizoxanide, forming a β-D-glucopyranosiduronic acid linkage [3] [4]. The resulting Tizoxanide Glucuronide exhibits significantly enhanced water solubility, facilitating its elimination via renal excretion (accounting for ~31.5% of the administered dose) and biliary secretion (~66.2%) [5].
Species-specific variations in glucuronidation capacity profoundly influence tizoxanide’s pharmacokinetics:
Human UGT isoforms UGT1A1 (hepatic) and UGT1A8 (extrahepatic, primarily intestinal) are principally responsible for tizoxanide glucuronidation. Inhibitor studies using estradiol (UGT1A1 inhibitor) and emodin (potent UGT1A8 inhibitor) confirm isoform-specific contributions, with emodin causing dose-dependent inhibition in intestinal microsomes [4]. This tissue-specific metabolism influences enterohepatic recirculation, as intestinal deconjugation by microbial β-glucuronidases can liberate free tizoxanide for reabsorption.
Table 2: Human UGT Isoforms Responsible for Tizoxanide Glucuronidation
UGT Isoform | Tissue Localization | Kinetic Profile | Inhibition Profile |
---|---|---|---|
UGT1A1 | Liver | High affinity, low capacity | Estradiol (competitive) |
UGT1A8 | Small intestine | Biphasic kinetics | Emodin (dose-dependent, potent inhibition) |
Though traditionally viewed as a detoxification product, Tizoxanide Glucuronide, Sodium Salt retains measurable biological activity and contributes to the overall therapeutic profile of nitazoxanide therapy. In vitro studies confirm its activity against Gram-positive and Gram-negative bacteria, mycoplasma, chlamydia, and rickettsia, though at reduced potency compared to unconjugated tizoxanide [6]. This residual activity is pharmacologically relevant given the high systemic exposure to the glucuronide metabolite, which achieves plasma concentrations significantly exceeding those of free tizoxanide [5] [7].
The glucuronide’s physicochemical properties critically influence drug disposition:
Table 3: Comparative Glucuronidation Kinetics Across Species
Species | Liver Microsomes CLint (μL/min/mg) | Intestinal Microsomes CLint (μL/min/mg) | Dominant Metabolic Site |
---|---|---|---|
Human | 0.42 | Biphasic: 0.18 (high-affinity) | Liver |
Rat | 4.80 | 1.92 | Liver |
Mouse | 3.20 | 2.15 | Intestine |
Dog | 0.95 | 0.62 | Liver |
Monkey | 1.10 | 0.75 | Liver |
The sodium salt configuration (C₁₆H₁₄N₃NaO₁₀S) enhances solubility for research applications, facilitating in vitro studies of glucuronide transport and biological activity. Its stability in physiological buffers makes it valuable for characterizing UGT-mediated metabolism and designing nitazoxanide analogs with optimized pharmacokinetic profiles [3] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: